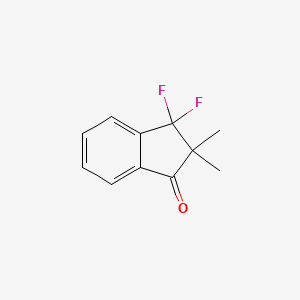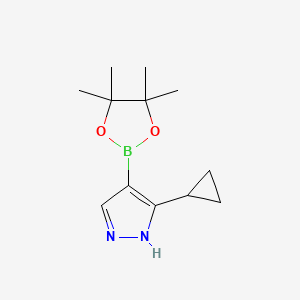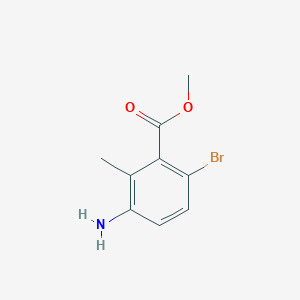![molecular formula C25H36Br2S2 B1428730 4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 478404-10-3](/img/structure/B1428730.png)
4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is an organic compound with the molecular formula C25H36Br2S2. It is a derivative of cyclopenta[1,2-b:5,4-b’]dithiophene, a structure known for its rigid coplanar configuration that facilitates π-π intermolecular interactions.
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the semiconducting polymers . The compound, with two thiophene units confined to one plane, allows more effective conjugation when embedded into these polymers .
Mode of Action
The compound interacts with its targets by facilitating π−π intermolecular interactions . This interaction enhances the electron-donating properties of the semiconducting polymers .
Biochemical Pathways
The compound affects the conjugation pathway in semiconducting polymers . The enhanced conjugation results in polymers with a lower band gap , which can improve the performance of organic field-effect transistors and organic electronics .
Pharmacokinetics
It’s known that the compound has a boiling point of 5521±500 °C and a density of 1.297 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
The result of the compound’s action is the production of semiconducting polymers with enhanced electron-donating properties and a lower band gap . This can lead to improved performance in organic field-effect transistors and organic electronics .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the alkylation of the compound can be performed in aqueous conditions . This method has several advantages such as the exclusive use of water instead of high boiling toxic solvents, simple separation of the defect-free dialkylated product, and the use of mild reaction conditions .
Preparation Methods
The synthesis of 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of 4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of 4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene with N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled conditions . This reaction introduces bromine atoms at the 2 and 6 positions of the cyclopenta[1,2-b:5,4-b’]dithiophene ring.
Chemical Reactions Analysis
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Alkylation: Alkylation reactions can be performed to introduce alkyl groups at specific positions on the molecule.
Scientific Research Applications
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is widely used in scientific research, particularly in the development of organic electronic materials. Its applications include:
Organic Solar Cells (OSCs): The compound is used as a building block for the synthesis of donor-acceptor materials in OSCs, contributing to the efficiency and stability of these devices.
Organic Field-Effect Transistors (OFETs): Due to its electron-donating properties, it is employed in the fabrication of OFETs, which are essential components in flexible electronics.
Optoelectronic Devices: The compound’s unique structural properties make it suitable for use in various optoelectronic devices, including light-emitting diodes (LEDs) and photodetectors.
Comparison with Similar Compounds
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be compared with other similar compounds, such as:
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: This compound has similar structural features but different alkyl substituents, which can affect its electronic properties and solubility.
4,4-Dioctyl-4H-cyclopenta[1,2-b5,4-b’]dithiophene: The non-brominated version of the compound, which lacks the electron-withdrawing bromine atoms, resulting in different reactivity and electronic characteristics.
Properties
IUPAC Name |
4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Br2S2/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)19-17-21(26)28-23(19)24-20(25)18-22(27)29-24/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLWOFZCHUCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731375 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478404-10-3 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


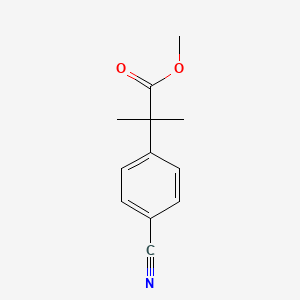
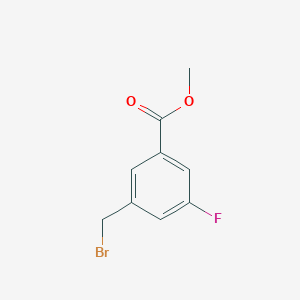
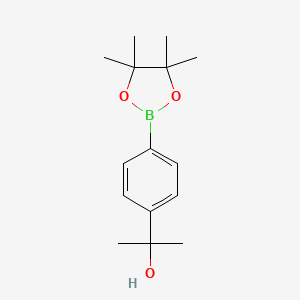
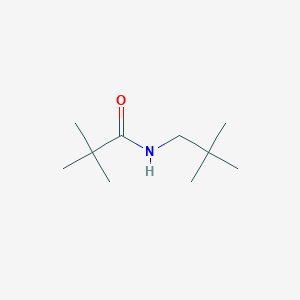
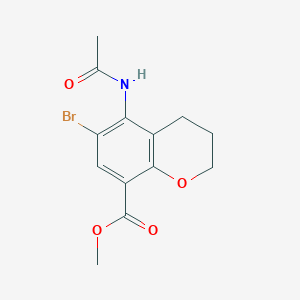
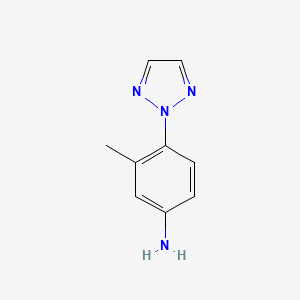
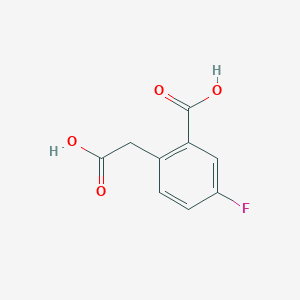

![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)

